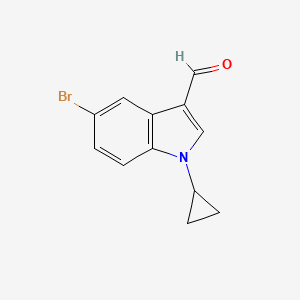

5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

説明

特性

分子式 |

C12H10BrNO |

|---|---|

分子量 |

264.12 g/mol |

IUPAC名 |

5-bromo-1-cyclopropylindole-3-carbaldehyde |

InChI |

InChI=1S/C12H10BrNO/c13-9-1-4-12-11(5-9)8(7-15)6-14(12)10-2-3-10/h1,4-7,10H,2-3H2 |

InChIキー |

YNSVNFHKRCERMG-UHFFFAOYSA-N |

正規SMILES |

C1CC1N2C=C(C3=C2C=CC(=C3)Br)C=O |

製品の起源 |

United States |

準備方法

Alkylation with Cyclopropylating Agents

A common approach involves treating 5-bromoindole-3-carbaldehyde with cyclopropyl bromide under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the indole nitrogen, enabling nucleophilic attack on cyclopropyl bromide. This method yields the N-cyclopropyl intermediate with moderate efficiency:

Mechanistic Insight : The reaction proceeds via a classic SN2 mechanism, where the deprotonated indole nitrogen attacks the cyclopropyl carbon. Steric hindrance from the cyclopropyl group can reduce yields, necessitating excess alkylating agent.

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling has been explored to attach cyclopropyl groups. For instance, Buchwald-Hartwig amination using cyclopropylamine and a palladium catalyst (e.g., Pd(OAc)₂) achieves N-cyclopropylation with higher regioselectivity. However, this method is less common due to the instability of cyclopropylamine under catalytic conditions.

Bromination Strategies

Bromination at the indole 5-position is often performed early in the synthesis to avoid functional group interference. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) is standard.

Direct Bromination of Indole-3-carbaldehyde

In a patented method, indole-3-carbaldehyde is treated with bromine in a chloroform/acetic acid mixture at 0–5°C. The bromine selectively substitutes at the 5-position due to the directing effect of the aldehyde group:

Optimization Note : Excess bromine or prolonged reaction times lead to di-brominated byproducts. Quenching with sodium bisulfite (NaHSO₃) is critical to terminate the reaction.

Bromination via Intermediate Sulfonation

An alternative route involves sulfonation-directed bromination. Indole is first sulfonated at the 2-position using NaHSO₃, followed by acetyl protection and bromination. This method improves regioselectivity but adds synthetic steps:

-

Sulfonation : Indole + NaHSO₃ → 2-sulfonatoindole (89% yield).

-

Acetylation : Acetic anhydride → 1-acetyl-2-sulfonatoindole (93% yield).

The introduction of the aldehyde group is typically achieved via the Vilsmeier-Haack reaction, which employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Vilsmeier-Haack Reaction

A solution of 5-bromo-1-cyclopropylindole in DMF is treated with POCl₃ at 10–20°C, followed by hydrolysis to yield the aldehyde:

Critical Parameters :

-

Excess DMF (>4 equiv.) ensures complete formylation.

-

Controlled hydrolysis with NaOH prevents over-oxidation to carboxylic acids.

One-Pot Multi-Step Synthesis

Recent advances have consolidated bromination, cyclopropylation, and formylation into a one-pot protocol to improve efficiency. A notable example involves:

-

Bromination of indole-3-carbaldehyde using NBS in CCl₄.

-

In situ cyclopropylation with cyclopropylmagnesium bromide (Grignard reagent).

| Step | Reagents | Conditions | Intermediate Yield |

|---|---|---|---|

| 1 | NBS, CCl₄ | RT, 2 h | 85% |

| 2 | CyclopropylMgBr, THF | 0°C → RT, 6 h | 78% |

| 3 | POCl₃, DMF | 35°C, 45 min | 70% |

Overall Yield : 46% (calculated from intermediate yields).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A Chinese patent (CN102558017A) outlines a three-step process optimized for industrial production:

-

Sulfonation : Indole + NaHSO₃ → 2-sulfonatoindole (89% yield).

-

Bromination : Br₂ → 5-bromo-2-sulfonatoindole (82% yield).

-

Cyclopropylation and Formylation : Cyclopropyl bromide, NaOH, DMF/POCl₃ (68% yield).

Advantages :

-

Sodium bisulfite is recycled, reducing waste.

-

No column chromatography required; products are isolated via crystallization.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Steps | Total Yield | Cost | Scalability | Reference |

|---|---|---|---|---|---|

| Sequential Bromination/Cyclopropylation | 3 | 52% | $$ | High | |

| One-Pot Synthesis | 1 | 46% | $$$ | Moderate | |

| Industrial Process | 3 | 49% | $ | High |

Key Findings :

化学反応の分析

科学研究における用途

化学: 5-ブロモ-1-シクロプロピル-1H-インドール-3-カルバルデヒドは、より複雑なインドール誘導体の合成における貴重な中間体として役立ちます。 それは、多成分反応で使用されて、さまざまな分子骨格を生成します.

生物学: 生物学的研究において、この化合物は、創薬におけるファーマコフォアとしての可能性について研究されています。 その誘導体は、さまざまな酵素や受容体を阻害する可能性を示しています.

医学: この化合物の誘導体は、その抗がん作用と抗菌作用について研究されています。 それらは、特定のがん細胞株や細菌株に対する前臨床試験で有効性を示しています.

産業: 産業分野では、5-ブロモ-1-シクロプロピル-1H-インドール-3-カルバルデヒドは、農薬や染料の開発に使用されています。 そのユニークな構造により、農業や繊維用途に望ましい特性を持つ化合物を作り出すことができます.

科学的研究の応用

Biological Activities

Research indicates that compounds in the indole family, including 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, exhibit various biological activities:

Anticancer Properties

Studies have shown that this compound may have potential as an anticancer agent. It is believed to interact with multiple biological targets involved in cell cycle regulation and apoptosis. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar indole derivatives have demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 32 to 128 μg/mL .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-bromo-1-methyl-1H-indole-3-carbaldehyde | Methyl group instead of cyclopropyl | Similar reactivity but different sterics |

| 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde | Bromine at the 6-position | Different regioselectivity affecting reactivity |

| 1-cyclopropyl-1H-indole-3-carbaldehyde | No bromine substituent | Lacks halogen which may affect biological activity |

| 5-bromoindole | No cyclopropyl group | Simpler structure with distinct properties |

This table illustrates how the unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have explored the applications of this compound in various fields:

Medicinal Chemistry

A study conducted on the synthesis of novel indole derivatives reported that compounds similar to this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to their ability to inhibit CDK8, thereby affecting cell cycle progression and inducing apoptosis .

Antimicrobial Research

In antimicrobial studies, derivatives containing cyclopropane structures were tested against common pathogens. The findings indicated that these derivatives exhibited moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

作用機序

類似の化合物との比較

類似の化合物:

1H-インドール-3-カルバルデヒド: 多成分反応における役割で知られている、多くの生物活性分子の前駆体.

5-ブロモ-1H-インドール-3-カルバルデヒド: 5-ブロモ-1-シクロプロピル-1H-インドール-3-カルバルデヒドに似ていますが、シクロプロピル基がないため、反応性と生物活性に影響を与えます.

ユニークさ: 5-ブロモ-1-シクロプロピル-1H-インドール-3-カルバルデヒドは、ユニークな立体および電子特性を与えるシクロプロピル基の存在によって際立っています。 これは、有機合成における汎用性の高い中間体であり、創薬における可能性を高めます.

類似化合物との比較

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent at 1-Position | 3-Position Group | Melting Point (°C) | Key Interactions |

|---|---|---|---|---|

| 5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde | Cyclopropyl | Aldehyde | N/A | Aldehyde H-bonding, Br effects |

| 5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | 2-Iodobenzoyl | Aldehyde | N/A | Halogen bonding, π-π stacking |

| 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | H | Imidazole | >200 | Iodine interactions, H-bonding |

| 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone | H | Thiosemicarbazone | N/A | S-mediated metal chelation |

Research Findings and Implications

- Reactivity : The aldehyde group in this compound provides a site for Schiff base formation, distinguishing it from imidazole- or thiosemicarbazone-containing derivatives .

- Crystallography : Bromine’s position (5 vs. 6) dictates supramolecular aggregation patterns, with 5-bromo derivatives favoring aldehyde-mediated hydrogen bonds over Br-involved interactions .

- Thermal Stability : Heterocyclic substituents at the 3-position (e.g., imidazole) correlate with higher melting points due to robust intermolecular forces .

生物活性

5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a notable member of the indole family, characterized by its unique structural features: a bromine atom at the 5-position, a cyclopropyl group at the nitrogen atom, and an aldehyde functional group at the 3-position. This compound has garnered attention for its diverse biological activities, making it an important subject of research in organic and medicinal chemistry.

- Molecular Formula: C10H9BrN2O

- Molecular Weight: Approximately 264.12 g/mol

Biological Activities

Research indicates that compounds within the indole family, including this compound, exhibit various biological activities:

-

Antimicrobial Activity:

- The compound has shown promising antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- A study demonstrated that related indole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

- Antifungal Activity:

- Cytotoxicity:

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance, molecular docking studies have suggested that certain indole derivatives can bind effectively to proteins involved in bacterial resistance mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-bromo-1-methyl-1H-indole-3-carbaldehyde | Methyl group instead of cyclopropyl | Similar reactivity but different sterics |

| 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde | Bromine at the 6-position | Different regioselectivity affecting reactivity |

| 1-cyclopropyl-1H-indole-3-carbaldehyde | No bromine substituent | Lacks halogen which may affect biological activity |

| 5-bromoindole | No cyclopropyl group | Simpler structure with distinct properties |

Case Study: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of various indole derivatives found that certain analogs exhibited potent antimicrobial activity against both S. aureus and MRSA. The compound 3k was highlighted for its low MIC values, indicating strong antibacterial potential .

Case Study: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic properties of synthesized indoles against cancer cell lines such as A549 (lung cancer). The findings suggested that specific derivatives could preferentially suppress the growth of rapidly dividing cells compared to non-tumor cells .

Q & A

Basic: What are standard synthetic routes for 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde?

Answer:

The synthesis typically involves multi-step reactions:

- Bromination : Introduce bromine at the 5-position of the indole ring using bromine or N-bromosuccinimide (NBS) in acetic acid .

- Cyclopropane introduction : React the brominated indole with cyclopropane derivatives (e.g., via nucleophilic substitution or cross-coupling reactions).

- Formylation : Install the aldehyde group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or other formylation agents .

Key solvents include PEG-400:DMF mixtures, with catalysts like CuI for azide-alkyne cycloadditions in related indole derivatives .

Advanced: How can contradictory NMR data between studies be resolved for this compound?

Answer:

Contradictions in NMR shifts (e.g., δ 7.23 ppm vs. δ 7.14 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. To resolve:

- Reproduce conditions : Use identical solvents and temperatures as referenced studies .

- 2D NMR : Perform HSQC/HMBC to assign signals unambiguously .

- X-ray crystallography : Validate the structure via single-crystal analysis, as demonstrated for analogous indole carbaldehydes .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs exist) confirm substituent positions. For example, ¹⁹F NMR shows δ -114.65 ppm for fluorine in fluorophenyl-triazole derivatives .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 385.0461) .

- IR spectroscopy : Detect aldehyde C=O stretches (~1700 cm⁻¹) .

Advanced: How can reaction yields be optimized for low-yielding steps (e.g., 25% in triazole formation)?

Answer:

Low yields in steps like triazole formation (25% in ) may result from:

- Catalyst loading : Optimize CuI concentration (0.1–1 equiv.) and reaction time (12–24 hrs) .

- Solvent polarity : Test PEG-400:DMF ratios to balance solubility and reactivity .

- Workup : Replace column chromatography with precipitation (e.g., water-induced crystallization) to reduce product loss .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃ in formylation) .

- Waste disposal : Segregate halogenated waste (bromine/chlorine byproducts) .

Advanced: How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The cyclopropyl group:

- Electronically stabilizes the indole ring via conjugation, altering regioselectivity in Suzuki-Miyaura couplings .

- Steric effects : May hinder access to the 3-carbaldehyde site, requiring bulky ligands (e.g., XPhos) for efficient catalysis .

Comparative studies with non-cyclopropyl analogs (e.g., 5-bromo-1-methyl derivatives) show differing reaction rates .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

- Antiviral : Measure IC₅₀ against viral replication in cell lines (e.g., HIV/HCV) .

- Anticancer : Assess apoptosis induction via flow cytometry (Annexin V/PI staining) .

- Antimicrobial : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or viral proteases) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., aldehyde group for Schiff base formation) .

- QSAR models : Correlate substituent effects (e.g., bromine vs. fluorine) with bioactivity data from and .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .

- HPLC : Apply reverse-phase C18 columns for challenging separations (e.g., diastereomers) .

Advanced: How do steric and electronic effects of substituents impact crystallization behavior?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。